molecular formula C8H9Br2NO3 B2774126 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt CAS No. 1215634-37-9; 864293-44-7

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt

Cat. No.: B2774126
CAS No.: 1215634-37-9; 864293-44-7
M. Wt: 326.972
InChI Key: LETZKCUPBOILJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt is a chemical compound with the molecular formula C8H9Br2NO3. It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and methoxy functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt typically involves the bromination of 2-Amino-3-methoxybenzoic acid followed by the addition of hydrobromic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The presence of the amino, bromo, and methoxy groups allows for specific binding interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-3-bromo-5-methylbenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt is unique due to the combination of its functional groups, which provide distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for versatile chemical modifications, while the bromine atom enhances its reactivity in substitution reactions. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-bromo-3-methoxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3.BrH/c1-13-6-3-4(9)2-5(7(6)10)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETZKCUPBOILJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215634-37-9
Record name 2-Amino-5-bromo-3-methoxy-benzoic acid hydrobromide
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